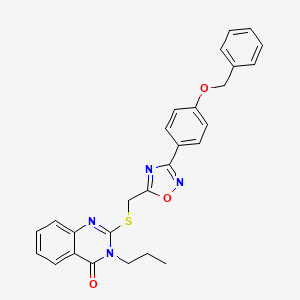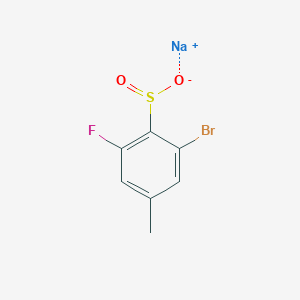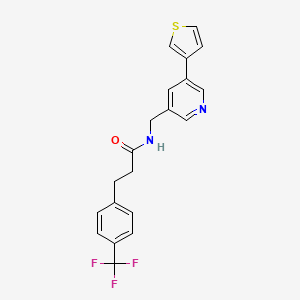
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl-Gold(I)-chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is also known as XPhos AuCl . It is an air-stable electron-rich biaryl monophosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of “2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is C33H49AuClP . Its molecular weight is 709.14 . The SMILES string representation of the molecule isCC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C=CC=C2.[Cl-] . Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the cascade cyclization of diynes, hydroarylation of allenes via a highly regioselective carbon-carbon bond formation producing six-membered rings, and alkyne cyclizations in a Holey catalytic environment .Physical and Chemical Properties Analysis
The compound is a solid . It has a melting point of 243-250 °C .Wissenschaftliche Forschungsanwendungen
Katalysator für Kreuzkupplungen
Diese Verbindung wird als Katalysator für verschiedene Arten von Kreuzkupplungsreaktionen verwendet . Dazu gehören die Buchwald-Hartwig-Kreuzkupplungsreaktion, die Negishi-Kupplung, die Sonogashira-Kupplung und die Suzuki-Miyaura-Kupplung .
Katalysator für C-C-Bindungsbildung
Es wird auch als Katalysator für die Bildung von Kohlenstoff-Kohlenstoff (C-C)-Bindungen verwendet . Dies ist ein grundlegender Schritt bei der Synthese vieler organischer Verbindungen.
Katalysator für die Hiyama-Kupplung
Die Hiyama-Kupplung ist eine weitere Reaktion, bei der diese Verbindung Anwendung findet . Es ist eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, indem Organosilane mit organischen Halogeniden gekoppelt werden.
Katalysator für die Heck-Reaktion
Die Verbindung wird als Katalysator in der Heck-Reaktion verwendet . Dies ist eine Art palladiumkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion.
Katalysator für die Stille-Kupplung
Die Stille-Kupplung ist eine weitere wichtige Reaktion, bei der diese Verbindung als Katalysator verwendet wird . Es ist eine Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, indem Organozinnverbindungen mit organischen Halogeniden gekoppelt werden.
6. Katalysator für Michael-Addition und intramolekulare Hydroalkylierungsreaktionen Diese Verbindung wird als Katalysator für Michael-Addition und intramolekulare Hydroalkylierungsreaktionen verwendet . Diese Reaktionen sind wichtig für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese.
7. Katalysator für die Kaskade-Cyclisierung von Diinen Es wird als Katalysator für die Kaskade-Cyclisierung von Diinen verwendet . Diese Reaktion wird bei der Synthese komplexer organischer Verbindungen verwendet.
Katalysator für die Hydroarylierung von Allen
Die Verbindung wird als Katalysator für die Hydroarylierung von Allen verwendet . Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese verwendet.
Wirkmechanismus
It’s worth noting that this compound is a type of phosphine ligand . Phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . They can bind to a metal center, such as palladium, to form a catalyst that facilitates the coupling of two organic fragments .
The compound’s role in these reactions is to enhance the reactivity of the metal center, enabling it to break and form bonds more efficiently . This can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemische Analyse
Biochemical Properties
The biochemical role of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is primarily as a catalyst in various biochemical reactions . It is known to interact with a variety of enzymes and proteins, facilitating reactions such as the isomerization of allenyl carbinol esters, hydroxy- and methoxycyclization, and cycloisomerisation of diynes . The nature of these interactions is largely due to the compound’s unique structure, which allows it to bind to and influence the activity of these biomolecules .
Cellular Effects
The effects of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to a variety of biomolecules, influencing their activity and thereby exerting its effects .
Metabolic Pathways
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride within cells and tissues are complex processes that involve interactions with transporters and binding proteins
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLNRJUCUDBHP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)





![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
